N-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-isobutyramide
N-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-isobutyramide
Brand Name:
Vulcanchem
CAS No.:
713092-32-1
VCID:
VC0473562
InChI:
InChI=1S/C14H17N3O2S/c1-9(2)13(18)15-14-17-16-12(20-14)8-10-4-6-11(19-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,15,17,18)
SMILES:
CC(C)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC
Molecular Formula:
C14H17N3O2S
Molecular Weight:
291.37g/mol
N-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-isobutyramide
CAS No.: 713092-32-1
Main Products
VCID: VC0473562
Molecular Formula: C14H17N3O2S
Molecular Weight: 291.37g/mol
CAS No. | 713092-32-1 |
---|---|
Product Name | N-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-isobutyramide |
Molecular Formula | C14H17N3O2S |
Molecular Weight | 291.37g/mol |
IUPAC Name | N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
Standard InChI | InChI=1S/C14H17N3O2S/c1-9(2)13(18)15-14-17-16-12(20-14)8-10-4-6-11(19-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,15,17,18) |
Standard InChIKey | XCSWUYRIWXKVHP-UHFFFAOYSA-N |
SMILES | CC(C)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC |
Canonical SMILES | CC(C)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC |
Solubility | 17.1 [ug/mL] |
PubChem Compound | 1405517 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume